molecular formula C18H15ClN2O6S B11028020 methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11028020
M. Wt: 422.8 g/mol
InChI Key: QPBDJBVOXXFNDS-UHFFFAOYSA-N
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Description

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

Molecular Formula

C18H15ClN2O6S

Molecular Weight

422.8 g/mol

IUPAC Name

methyl 2-[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15ClN2O6S/c1-8-4-15(23)27-12-6-13(11(19)5-10(8)12)26-7-14(22)20-18-21-16(9(2)28-18)17(24)25-3/h4-6H,7H2,1-3H3,(H,20,21,22)

InChI Key

QPBDJBVOXXFNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with various organic halides to form intermediate compounds . These intermediates undergo further reactions, including acetylation and thiazole ring formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazole and chromenone moieties have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of specific metabolic pathways . The unique structure of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate may enhance its efficacy against various cancer types.

Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that it can inhibit the growth of several pathogenic bacteria, making it a potential candidate for developing new antibiotics . The structural features that allow for interaction with bacterial enzymes could be key to its effectiveness.

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes. This interaction can disrupt essential metabolic pathways in pathogens or cancer cells, leading to reduced cell viability .

Development of Therapeutic Agents

Given its structural complexity, this compound can serve as a lead structure for the development of new therapeutic agents. Modifications to its functional groups may enhance its pharmacological properties, including increased potency and selectivity towards specific biological targets. This approach is common in drug design where structure–activity relationships (SAR) are explored to optimize efficacy and minimize side effects .

Potential in Anti-inflammatory Applications

Compounds with similar thiazole and chromenone structures have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways suggests that this compound could be investigated for its potential use in treating inflammatory diseases .

Table: Comparative Analysis of Biological Activities

Compound Activity Type Mechanism Reference
Methyl 2-{...}AnticancerInduction of apoptosis via ROS
Methyl 2-{...}AntimicrobialInhibition of bacterial growth
Methyl 2-{...}Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Experimental Findings

  • Anticancer Studies : A study evaluating various thiazole derivatives found that those with chromenone structures exhibited significant cytotoxicity against breast cancer cell lines, suggesting similar potential for methyl 2-(...) in targeted therapies .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives similar to methyl 2-(...) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .
  • Enzyme Inhibition Assays : Initial assays indicated that the compound could inhibit enzymes involved in metabolic pathways critical for bacterial survival, providing a basis for further exploration as an antibiotic agent .

Mechanism of Action

The mechanism of action of methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 2-({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that integrates a thiazole moiety with a coumarin derivative. This combination suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the thiazole ring and the coumarin derivative. The presence of chlorine and methyl groups enhances its biological activity, as seen in other thiazole-containing compounds.

Property Details
Molecular Formula C₁₄H₁₃ClO₅
Molecular Weight 284.71 g/mol
CAS Number 304896-90-0
Chemical Structure Chemical Structure

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The following findings summarize key research:

  • Cytotoxicity Studies : In vitro studies using MTT assays on various cancer cell lines (e.g., PC3 and DU145) demonstrated that thiazole derivatives exhibit significant cytotoxic effects. For instance, compounds similar to our target compound showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Research has indicated that compounds containing thiazole rings can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . The presence of electron-donating groups like methyl enhances this apoptotic effect.
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that the position and nature of substituents on the thiazole and coumarin rings significantly influence biological activity. For example, the introduction of an electronegative chlorine atom at specific positions has been shown to enhance antiproliferative effects .

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been explored for additional biological activities:

  • Anti-inflammatory Effects : Certain thiazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, suggesting potential as antimicrobial agents .

Case Study 1: Anticancer Efficacy in Human Cell Lines

A recent study evaluated a series of thiazole derivatives against human glioblastoma U251 cells. Among these, a compound structurally similar to this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers .

Case Study 2: SAR Analysis

A comprehensive SAR analysis involving various substituted thiazoles revealed that compounds with both methyl and chloro substituents displayed enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. This study emphasized the importance of molecular modifications in optimizing therapeutic efficacy .

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